molecular formula C11H15NO4S B8583289 Methyl 3-[(dimethylamino)sulfonyl]-2-methylbenzoate CAS No. 98812-47-6

Methyl 3-[(dimethylamino)sulfonyl]-2-methylbenzoate

Cat. No. B8583289
CAS RN: 98812-47-6
M. Wt: 257.31 g/mol
InChI Key: YNDAYRUUQRUQLO-UHFFFAOYSA-N
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Patent
US04737185

Procedure details

A solution of 33.5 g of the product from Example 9 in 300 ml tetrahydrofuran was cooled to 5°-10° and treated with dimethylamine. The resulting suspension was stirred at room temperature for one hour, filtered, and the filtrate concentrated in vacuo to afford a pale yellow solid. Recrystallization from n-butyl chloride gave 26.7 g of the title compound as a white solid, m.p. 40°-43°; NMR (CDCl3): δ 2.75 (3H, s, CH3), 2.8 (6H, s, SO2N(CH3)2), 3.85 (3H, s, CO2CH3), 7.25-7.55 (1H, m), 7.85-8.25 (2H, m).
Quantity
33.5 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:7]([C:8]([O:10][CH3:11])=[O:9])=[CH:6][CH:5]=[CH:4][C:3]=1[S:12](Cl)(=[O:14])=[O:13].[CH3:16][NH:17][CH3:18]>O1CCCC1>[CH3:1][C:2]1[C:3]([S:12]([N:17]([CH3:18])[CH3:16])(=[O:14])=[O:13])=[CH:4][CH:5]=[CH:6][C:7]=1[C:8]([O:10][CH3:11])=[O:9]

Inputs

Step One
Name
Quantity
33.5 g
Type
reactant
Smiles
CC1=C(C=CC=C1C(=O)OC)S(=O)(=O)Cl
Name
Quantity
300 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting suspension was stirred at room temperature for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to afford a pale yellow solid
CUSTOM
Type
CUSTOM
Details
Recrystallization from n-butyl chloride

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC1=C(C(=O)OC)C=CC=C1S(=O)(=O)N(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 26.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.